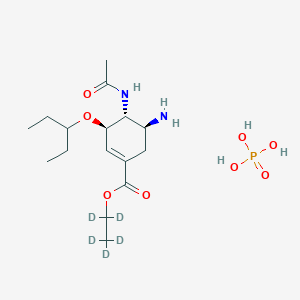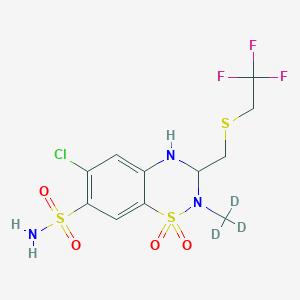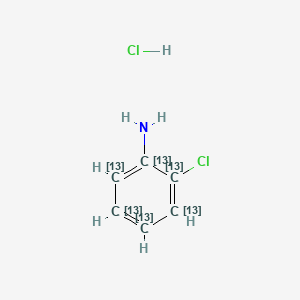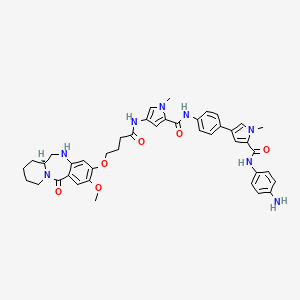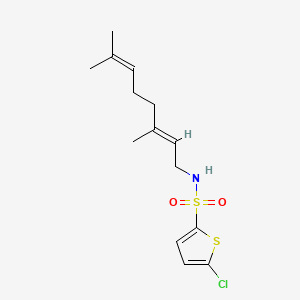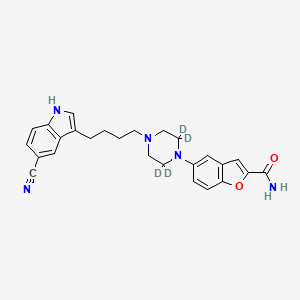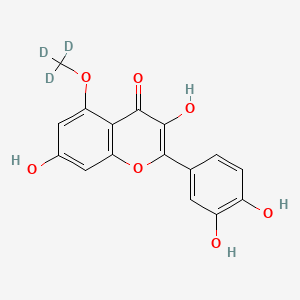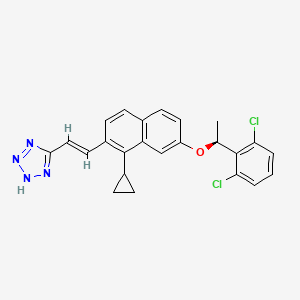
Hydroxy Pioglitazone (M-II)-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy Pioglitazone (M-II)-d4 is a deuterated form of Hydroxy Pioglitazone (M-II), a metabolite of Pioglitazone. Pioglitazone is a thiazolidinedione class drug used primarily to manage type 2 diabetes mellitus by improving insulin sensitivity. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Pioglitazone due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Pioglitazone (M-II)-d4 involves the incorporation of deuterium atoms into the Hydroxy Pioglitazone (M-II) molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to achieve deuterium incorporation.
Chromatographic Purification: Employing advanced chromatographic techniques to purify the final product and remove any impurities.
化学反应分析
Types of Reactions
Hydroxy Pioglitazone (M-II)-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to keto derivatives.
Reduction: Formation of reduced metabolites.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Substitution Reagents: Including halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions include:
Keto Pioglitazone (M-III): Formed through oxidation.
Reduced Pioglitazone Metabolites: Resulting from reduction reactions.
科学研究应用
Hydroxy Pioglitazone (M-II)-d4 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Pioglitazone.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Employed to investigate potential drug-drug interactions.
Biological Research: Used in studies related to insulin sensitivity and glucose metabolism.
Industrial Applications: Utilized in the development of new antidiabetic drugs and formulations.
作用机制
Hydroxy Pioglitazone (M-II)-d4 exerts its effects by acting as an agonist at the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ increases the transcription of insulin-responsive genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and glycemic control.
相似化合物的比较
Hydroxy Pioglitazone (M-II)-d4 can be compared with other similar compounds, such as:
Keto Pioglitazone (M-III): Another metabolite of Pioglitazone with different metabolic properties.
Hydroxy Pioglitazone (M-IV): A similar metabolite with slight structural differences.
Rosiglitazone: Another thiazolidinedione class drug with similar pharmacological effects but different metabolic pathways.
This compound is unique due to its stable isotope labeling, which makes it particularly useful in detailed pharmacokinetic and metabolic studies.
属性
分子式 |
C19H20N2O4S |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,16-17,22H,2,9,11H2,1H3,(H,21,23,24)/i3D,4D,6D,7D |
InChI 键 |
RMTFRGFLVHAYCI-ZDPIWEEJSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCC(C3=NC=C(C=C3)CC)O)[2H] |
规范 SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




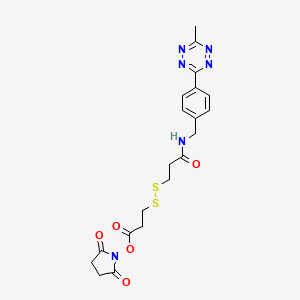
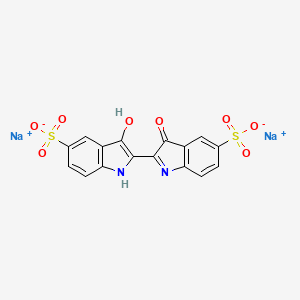
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
